1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-
Description
1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl- is a fused heterocyclic compound comprising a pyrazole ring fused to a quinoxaline core (two benzene-like rings with two adjacent nitrogen atoms) and substituted with phenyl groups at the 1- and 3-positions of the pyrazole moiety (Figure 1). This structure confers unique photophysical and electronic properties, making it valuable in optoelectronics and sensor technologies.
Synthesis: Key synthetic routes include:
- Cadogan Cyclization: Palladium-catalyzed coupling of 2-iodonitrobenzene derivatives with 1,3-disubstituted 5-aminopyrazoles (Scheme 17, ).
- Oxidative Coupling: Reaction of 1,3-disubstituted pyrazoles with p-phenylenediamines under oxidative conditions .
- Microwave-Assisted Methods: Efficient one-pot synthesis under microwave irradiation .
Properties
CAS No. |
14428-35-4 |
|---|---|
Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,3-diphenylpyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-20-21(23-18-14-8-7-13-17(18)22-20)25(24-19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
ADUHKAHGIYOXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5 |
Origin of Product |
United States |
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinolines and their derivatives have applications in diverse fields, including uses as fluorescent sensors, in electroluminescent devices, and as biologically active compounds . Specifically, 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline is a versatile building block in the construction of fluorescent molecular sensors .
1H-Pyrazolo[3,4-b]quinoline Synthesis
- Friedländer Condensation This is one of the main methods for synthesizing 1H-pyrazolo[3,4-b]quinolines .
- Anthranilic Acid Derivatives These are used in the synthesis of quinolines, such as in the Niementowski reaction where anthranilic acid and ketones (or aldehydes) react to form 4-hydroxyquinolines .
- Multicomponent Synthesis This approach is also employed in the creation of 1H-pyrazolo[3,4-b]quinolines .
- 4-amino-3-carboxypyrazole Derivatives Derivatives of pyrazoles, such as 5-amino-1,4-disubstituted pyrazoles, can be used to synthesize pyrazolo[3,4-b]quinolines .
Applications
- Fluorescent Sensors 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline can be used to create fluorescent molecular sensors .
- Electroluminescent Devices 1H-pyrazolo[3,4-b]quinoxaline derivatives have been investigated for electroluminescence, showing green emission with high efficiencies and narrow bandwidths when used as dopants .
- Biological Activity N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis, demonstrating activity against cancer cells .
- Antiviral Research Pyrazole derivatives, including 1,4-diphenyl-1H-pyrazol-3-yl)methanamines, have been identified as inhibitors of viruses like BVDV and YFV .
- EGFR Inhibitors 1H-pyrazolo[3,4-d]pyrimidine derivatives, related to 1H-pyrazolo[3,4-b]quinolines, are being explored as epidermal growth factor receptor inhibitors with anti-proliferative activities against cancer cells .
Comparison with Similar Compounds
Structural and Electronic Differences
Pyrazolo-fused heterocycles vary in their fused aromatic systems, influencing their electronic properties:
Key Insight: The quinoxaline core in PQX1 increases electron deficiency compared to quinoline (PQ1) or pyridine derivatives, enhancing charge transport in optoelectronic applications .
Photophysical Properties
Fluorescence behavior and quantum yields differ significantly:
Key Findings :
- PQX1 derivatives exhibit sharp green emission (520–540 nm) with near-unity quantum yields, outperforming PQ1 in electroluminescent devices (7.5–9.7 cd/A efficiency) .
- PQX1 forms exciplexes with electron donors (e.g., N,N-dimethylaniline), enabling tunable emission for sensor design .
Electrochemical Behavior
Cyclic voltammetry reveals distinct reduction potentials:
| Compound | Reduction Potential (V vs. SCE) | Triplet-State Behavior | Reference |
|---|---|---|---|
| PQX1 | -1.2 to -1.5 | No triplet-triplet absorption | |
| PQ1 | -0.9 to -1.1 | Strong triplet absorption |
Implications: The absence of triplet-state transitions in PQX1 limits applications in photodynamic therapy but enhances stability in OLEDs by reducing non-radiative decay .
Q & A
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